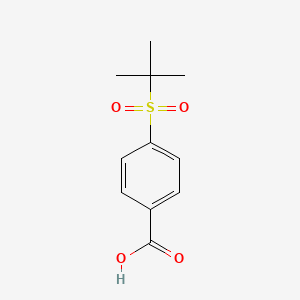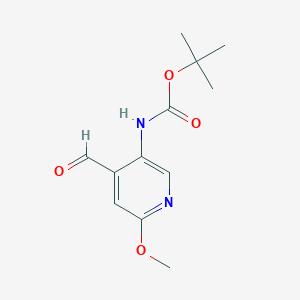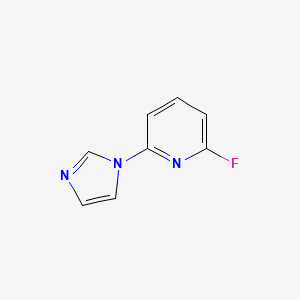![molecular formula C10H11FN4 B1443432 {1-[(4-fluorophényl)méthyl]-1H-1,2,3-triazol-4-yl}méthanamine CAS No. 1250599-01-9](/img/structure/B1443432.png)
{1-[(4-fluorophényl)méthyl]-1H-1,2,3-triazol-4-yl}méthanamine
Vue d'ensemble
Description
{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les groupes triazole et fluorophényle dans ce composé suggèrent des propriétés antimicrobiennes potentielles. Des structures similaires ont été synthétisées et testées pour leur efficacité contre diverses souches de bactéries et de champignons. Par exemple, les dérivés fluorés de la benzimidazole ont montré des activités antibactériennes et antifongiques significatives . Ce composé pourrait être exploré pour son efficacité contre les souches résistantes de microbes, contribuant au développement de nouveaux antibiotiques.
Propriétés antioxydantes
Les composés avec un fragment benzimidazole, qui est structurellement lié aux triazoles, ont démontré de bonnes activités antioxydantes . La présence du groupe fluorophényle peut également influencer cette activité. La recherche pourrait se concentrer sur la comparaison du potentiel antioxydant de ce composé à celui des antioxydants standard comme l'acide ascorbique.
Inhibition enzymatique
Le cycle triazole est connu pour interagir avec diverses enzymes, inhibant potentiellement leur activité. Ce composé pourrait être étudié pour sa capacité à se lier aux sites actifs des enzymes, en particulier ceux impliqués dans la réplication de l'ADN bactérien, comme la DNA-gyrase .
Applications antivirales
Les dérivés de l'indole, qui partagent certaines similitudes structurelles avec les triazoles, ont montré des activités antivirales . Ce composé pourrait être synthétisé et testé contre une gamme de virus ARN et ADN pour évaluer son efficacité en tant qu'agent antiviral.
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine are not explicitly mentioned in the available literature. Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its bioavailability. For instance, flunarizine, a fluorinated drug, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Propriétés
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMYTLJYAMKFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)





![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)





